7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione
Overview
Description
7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of Action
It is noted that similar triazolopyrazine derivatives have been associated with a variety of enzymes and receptors .
Mode of Action
Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
It’s worth noting that triazolopyrazine derivatives have been used in the manufacturing of sitagliptin and sitagliptin/metformin drug products .
Result of Action
It’s worth noting that similar triazolopyrazine derivatives have shown antibacterial activity .
Biochemical Analysis
Biochemical Properties
7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in cell growth and differentiation . The inhibition of c-Met kinase by this compound leads to the suppression of downstream signaling pathways, which can result in reduced cell proliferation and increased apoptosis in cancer cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to inhibit the proliferation of cancer cell lines such as A549, MCF-7, and HeLa . It affects cell signaling pathways by inhibiting c-Met and VEGFR-2 kinases, leading to alterations in gene expression and cellular metabolism . Additionally, this compound induces apoptosis in cancer cells, as evidenced by dose-dependent experiments and fluorescence staining .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of c-Met kinase, inhibiting its activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling pathways that promote cell growth and survival, leading to reduced cell proliferation and increased apoptosis . Additionally, this compound has been shown to interact with VEGFR-2, further contributing to its antiproliferative effects .
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in laboratory settings. This compound exhibits good stability under various conditions, maintaining its activity over extended periods . Long-term studies have shown that it continues to exert its antiproliferative effects on cancer cells, with no significant degradation observed
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Dose-dependent studies have shown that higher doses of this compound result in increased inhibition of tumor growth and enhanced apoptosis in cancer cells . At very high doses, some toxic effects have been observed, indicating a need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as c-Met kinase and VEGFR-2, influencing their activity and altering metabolic flux . The compound’s effects on these pathways can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes and distributed throughout various cellular compartments . It interacts with transporters and binding proteins, which facilitate its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity. This compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals may influence its localization to specific cellular compartments, enhancing its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amidrazone with esters of fluorinated acids or activated carbonyl compounds . The reaction conditions often include refluxing in solvents like toluene to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often start with commercially available, inexpensive reagents and employ scalable reaction conditions to produce the compound in multigram quantities .
Chemical Reactions Analysis
Types of Reactions
7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrazine derivatives, such as:
Uniqueness
What sets 7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
7-[(3-methylphenyl)methyl]-5,6-dihydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-9-3-2-4-10(7-9)8-16-5-6-17-11(12(16)18)14-15-13(17)19/h2-4,7H,5-6,8H2,1H3,(H,15,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSWDQAVYODTNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN3C(=NNC3=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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